molecular formula C11H16N4NaO4 B1408586 Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1788041-59-7

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B1408586
CAS No.: 1788041-59-7
M. Wt: 291.26 g/mol
InChI Key: ATPGRCFYBVXUHR-UHFFFAOYSA-N
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Description

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C11H16N4NaO4 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound’s interaction with c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, it affects cell signaling pathways, particularly those mediated by c-Met kinase, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with c-Met kinase. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity leads to a cascade of molecular events, including changes in gene expression and disruption of cellular signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications.

Properties

CAS No.

1788041-59-7

Molecular Formula

C11H16N4NaO4

Molecular Weight

291.26 g/mol

IUPAC Name

sodium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C11H16N4O4.Na/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17);

InChI Key

ATPGRCFYBVXUHR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1.[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 2
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 3
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 4
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 6
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

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